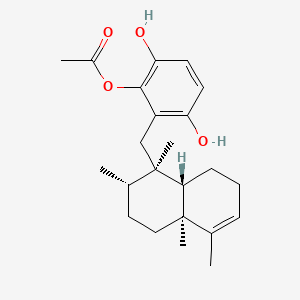

Avarol C

Description

Contextualization within Marine Natural Products Chemistry

Marine natural products chemistry is a specialized area focused on the isolation, structure elucidation, synthesis, and biological evaluation of compounds derived from marine organisms. This field has historically been a vital pipeline for drug discovery, with numerous marine-derived compounds or their synthetic analogs reaching clinical use fabad.org.trnih.govmdpi.com. Sponges, in particular, are recognized as prolific producers of secondary metabolites, many of which exhibit potent biological activities mdpi.compnas.org. Avarol (B1665835) C, as a sesquiterpene hydroquinone (B1673460) isolated from a marine sponge, exemplifies the potential of the marine environment as a source of bioactive molecules. The unique and often complex chemical structures found in marine organisms, including avarol and its derivatives, present intriguing challenges and opportunities for chemical synthesis and biological investigation wikipedia.orgnih.govmdpi.com.

Historical Perspectives of Avarol C Discovery and Initial Characterization

The foundational compound, avarol, was first isolated in 1974 from the Mediterranean marine sponge Dysidea avara by Italian researchers led by Minale fabad.org.trwikipedia.orgindexcopernicus.comnih.govresearchgate.net. This discovery was significant as avarol represented the first sesquiterpenoid featuring a rearranged drimane (B1240787) skeleton wikipedia.orgnih.gov. The initial characterization of avarol involved the determination of its structure using standard analytical methods and chemical degradation techniques wikipedia.orgnih.gov. Spectroscopic methods, such as 1H and 13C Nuclear Magnetic Resonance (NMR), were crucial in elucidating the structure of avarol and its related compounds, including this compound fabad.org.trresearchgate.netproquest.com. This compound itself is identified as a derivative of avarol, specifically 6'-acetoxyavarol nih.gov. Following the initial isolation and characterization, the structure of avarol was later confirmed through stereocontrolled synthesis wikipedia.orgnih.gov.

Significance of this compound as a Research Subject in Natural Product Chemistry and Chemical Biology

Avarol and its derivatives, including this compound, hold significant importance as research subjects due to their diverse and potent biological activities fabad.org.trmdpi.comwikipedia.orgnih.govresearchgate.netresearchgate.net. These compounds have demonstrated a wide spectrum of effects, including antitumor, antiviral, antimicrobial, anti-inflammatory, and antipsoriatic properties fabad.org.trmdpi.comwikipedia.orgnih.govresearchgate.netresearchgate.net. This broad bioactivity profile makes this compound and related compounds attractive candidates for further investigation in chemical biology, aiming to understand their mechanisms of action and potential therapeutic applications mdpi.comwikipedia.orgresearchgate.net.

Detailed research findings highlight the impact of avarol on various biological targets and pathways. For instance, avarol has been shown to inhibit the replication of the human immunodeficiency virus (HIV) by blocking the synthesis of glutamine transfer tRNA, which is essential for viral protease synthesis wikipedia.orgbiomolther.org. It also inhibits other targets like reverse transcriptase, cyclooxygenase, and 5′-lipoxygenase wikipedia.org. In cancer research, avarol has exhibited cytotoxicity against various human cancer cell lines, including glioblastoma, colon (HT-29), HeLa, LS174, and A549 cells mdpi.comwikipedia.orgnih.gov. Studies have explored its antimitotic activity, showing inhibition of microtubule polymerization mdpi.comnih.gov. Furthermore, research has delved into the mechanisms underlying its cytotoxic effects, such as the induction of apoptosis in pancreatic ductal adenocarcinoma (PDAC) cells via the PERK–eIF2α–CHOP signaling pathway nih.gov.

The unique chemical structure of avarol, characterized by a rearranged drimane skeleton and a hydroquinone moiety, contributes to its reactivity and biological interactions wikipedia.orgmdpi.comresearchgate.netresearchgate.net. The potential for chemical modification and synthesis of analogs provides avenues for optimizing biological activity and exploring structure-activity relationships wikipedia.orgnih.govnih.gov. The challenges associated with obtaining sufficient quantities of avarol from natural sources due to the slow growth and limited availability of the host sponge have also driven research into synthetic approaches and potential biotechnological production methods mdpi.comnih.gov.

The ongoing research into this compound and its parent compound avarol underscores their significance as lead compounds in the discovery and development of new therapeutic agents derived from the marine environment.

Here is a table summarizing some research findings on the cytotoxic activity of avarol:

| Cell Line | IC₅₀ Value (µg/mL) | Reference |

| Glioblastoma | 3.5 (71% inhibition) | wikipedia.org |

| Colon HT-29 | < 7 mM | wikipedia.org |

| HeLa | 10.22 ± 0.28 | nih.gov |

| LS174 | - | nih.gov |

| A549 | - | nih.gov |

| MRC-5 (Normal) | 29.14 ± 0.41 | nih.gov |

Note: IC₅₀ values represent the concentration at which 50% inhibition of cell growth or activity is observed. Specific IC₅₀ values for LS174 and A549 were not explicitly provided in the snippet, only that HeLa had the highest activity among the three nih.gov. The glioblastoma data is presented as a concentration causing a certain percentage of inhibition wikipedia.org. The HT-29 data is presented as < 7 mM wikipedia.org.

Structure

2D Structure

3D Structure

Properties

CAS No. |

130203-69-9 |

|---|---|

Molecular Formula |

C23H32O4 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

[2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-3,6-dihydroxyphenyl] acetate |

InChI |

InChI=1S/C23H32O4/c1-14-7-6-8-20-22(14,4)12-11-15(2)23(20,5)13-17-18(25)9-10-19(26)21(17)27-16(3)24/h7,9-10,15,20,25-26H,6,8,11-13H2,1-5H3/t15-,20+,22+,23+/m0/s1 |

InChI Key |

QALBXSHCQOFDPS-APQCTARYSA-N |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3OC(=O)C)O)O)CCC=C2C)C |

Canonical SMILES |

CC1CCC2(C(C1(C)CC3=C(C=CC(=C3OC(=O)C)O)O)CCC=C2C)C |

Origin of Product |

United States |

Origin and Biological Sourcing of Avarol C

Isolation from Marine Sponges: Dysidea avara as a Primary Source

Avarol (B1665835), the parent compound of Avarol C, was first isolated from the Mediterranean marine sponge Dysidea avara in 1974. wikipedia.orgresearchgate.net Dysidea avara is a heavily conulated dictyoceratid sponge belonging to the class Demospongiae. hilarispublisher.com It is recognized as a significant producer of avarol and its derivatives, including avarone (B1665836) (the oxidized form of avarol) and minor amounts of other related compounds. hilarispublisher.comfabad.org.tr While avarol is the main secondary metabolite in Dysidea avara, this compound (also known as 6'-Acetoxyavarol or Avarone C) is a specific acetylated derivative. nih.gov

Methods of this compound Extraction from Source Organisms

The extraction of avarol and its derivatives, including this compound, from marine sponges like Dysidea avara typically involves several steps. Freshly collected sponge material is often initially freeze-dried. nih.gov The dried sponge tissue is then subjected to exhaustive extraction using organic solvent mixtures, such as dichloromethane/methanol (2:1, v/v). nih.gov

The resulting crude extract contains a mixture of compounds. Isolation and purification of specific metabolites like this compound require chromatographic techniques. Vacuum chromatography using silica (B1680970) gel and a step-wise gradient solvent system, ranging from non-polar (e.g., cyclohexane) to more polar (e.g., ethyl acetate), is a common approach for separating different classes of compounds. nih.gov Further purification steps, such as High-Performance Liquid Chromatography (HPLC), are then employed to isolate pure this compound. scilit.com Identification of the isolated compound is typically performed using spectroscopic methods, including ¹H and ¹³C NMR, as well as comparison with known standards. fabad.org.tradipogen.comresearchgate.net

Research has also explored in vitro methods for producing avarol. Primmorph cultures, which are 3D aggregates of sponge cells, have been established from Dysidea avara. scilit.com These primmorphs have demonstrated the ability to produce avarol at levels comparable to those found in field specimens. scilit.com This indicates that the sponge cells themselves, at least in this aggregate form, possess the biosynthetic machinery for avarol production. scilit.com

Geographic Distribution and Habitat of this compound-Producing Organisms

Dysidea avara, the primary source of this compound, is found in the Mediterranean Sea. wikipedia.orgresearchgate.net It is typically observed in sciaphilic microhabitats (areas with low light) of the rocky sublittoral zone, at depths ranging up to 80 meters. hilarispublisher.com Studies on the ecological conditions in areas where Dysidea avara is abundant, such as the Limski kanal in the Northern Adriatic Sea, indicate that these habitats are predominantly marine with specific physicochemical parameters, including temperature, salinity (typically 36‰–38‰), pH, and oxygen saturation. scirp.org Water flow regimes in these habitats can vary, with average proximal flows around sponges ranging from approximately 1.6 cm/s in calm conditions to higher velocities during storms. wur.nl The morphology of Dysidea avara sponges has been observed to vary with depth and associated flow regimes, suggesting adaptation to local habitat conditions. wur.nl

While Dysidea avara from the Mediterranean is a well-established source, related avarol and isoavarol compounds have also been reported from Dysidea species collected in other geographic locations, including the Pacific Ocean and off the coast of New Zealand and Okinawa. wikidata.org This suggests that the production of avarol and related compounds may be a characteristic of the Dysidea genus across different marine environments.

Strain-Specific Variations in this compound Production within Dysidea avara

Research indicates that the production of secondary metabolites, including avarol and its derivatives like 5′-monoacetylavarol (a related compound), can exhibit spatial and temporal variations within Dysidea avara. hilarispublisher.commdpi.com Factors such as location, depth, and seasonality have been reported to influence metabolite concentrations in marine sponges. mdpi.com

Studies have shown that the concentrations of avarol and 5′-monoacetylavarol in Dysidea avara can vary over time. mdpi.com For instance, in one temporal survey, avarol concentrations ranged from 2.09% to 4.83% (relative to sponge dry weight), with an average of 3.68%. mdpi.com The amount of 5′-monoacetylavarol represented between 9.9% and 16.2% of the avarol in the samples. mdpi.com While temperature is known to influence metabolite production in some marine organisms, a direct relationship between avarol production and seawater temperature has not been consistently observed in Dysidea avara. mdpi.com

Furthermore, interactions with neighboring organisms can also influence avarol production. mdpi.com The higher proportion of avarol found in the periphery of sponges in contact with other invertebrates compared to central parts or areas in contact with algae suggests a potential role for avarol in allelopathy, a form of chemical competition for space among sessile organisms. mdpi.com These findings highlight that avarol production in Dysidea avara can be influenced by a combination of environmental and ecological factors.

Association with Microbial Symbionts in this compound Production

Marine sponges are known to host diverse and abundant microbial communities, including bacteria, archaea, microalgae, and fungi. nih.gov These microbial symbionts can constitute a significant portion of the sponge tissue volume and can play crucial roles in the host's metabolism and defense. nih.gov The question of whether sponge-associated microorganisms contribute to the production of bioactive compounds like avarol has been a subject of research.

While some bioactive compounds isolated from sponges are known to be produced by their microbial symbionts, studies specifically on avarol production in Dysidea avara primmorphs (sponge cell aggregates) where bacterial rRNA was not detected suggest that the sponge cells themselves have the capacity to produce avarol. scilit.comnih.gov This indicates that avarol production is likely, at least in part, attributable to the sponge host. scilit.comnih.gov

However, the complex relationship between sponges and their symbionts means that microbial communities could still indirectly influence the production or modification of compounds like this compound. Symbiotic microorganisms can produce a wide range of secondary metabolites with various bioactivities, and in some cases, these microbial metabolites might serve as precursors for compounds synthesized by the sponge host. nih.gov The coevolution of sponges and their associated microorganisms is thought to have led to complex shared metabolic pathways, potentially involving functional enzyme clusters originating from both the sponge and the symbionts. nih.gov Further research is needed to fully elucidate the potential role, if any, of microbial symbionts in the biosynthesis or regulation of this compound production in Dysidea avara.

Biosynthesis and Metabolic Pathways of Avarol C

Proposed Biosynthetic Routes to Avarol (B1665835) C within Marine Organisms

The biosynthesis of avarol and its derivatives, including avarol C, in marine sponges is understood to involve a mixed biosynthetic origin, combining terpenoid and aromatic pathways. The sesquiterpenoid skeleton is derived from the mevalonate (B85504) or methylerythritol phosphate (B84403) pathway, while the hydroquinone (B1673460) moiety is believed to originate from a shikimate-derived pathway. These two distinct units are then coupled and modified to form the final avarane-type compounds.

Precursor Identification in this compound Biosynthesis

The fundamental precursor for the sesquiterpenoid portion of this compound is farnesyl pyrophosphate (FPP). wikipedia.orgmcw.edumetabolomicsworkbench.org FPP is a key intermediate in the isoprenoid biosynthetic pathway, providing the 15-carbon skeleton characteristic of sesquiterpenes. The hydroquinone moiety is thought to be derived from a pathway involving precursors originating from a mixed shikimate-mevalonate biogenesis. metabolomicsworkbench.org This suggests that building blocks from both the shikimate pathway (typically involved in aromatic compound synthesis) and the mevalonate pathway contribute to the formation of the hydroquinone ring.

Putative Enzymatic Steps and Catalytic Mechanisms

The proposed biosynthetic route to the avarane skeleton, common to avarol and this compound, involves the cyclization of farnesyl pyrophosphate. metabolomicsworkbench.org This process is initiated by an electrophilic attack on FPP, leading to a concerted reaction that forms a bicyclic carbocation intermediate. metabolomicsworkbench.org Subsequent rearrangement steps, including methyl shifts, transform this intermediate into the rearranged drimane (B1240787) skeleton characteristic of avarol and related compounds (specifically, a 4,9-friedodrimane type). metabolomicsworkbench.org

While the initial cyclization and rearrangement steps of the terpene precursor are generally understood in terpene biosynthesis, the specific enzymes catalyzing these reactions in avarol production within marine sponges have not been fully elucidated. Similarly, the enzymatic steps involved in the biosynthesis of the hydroquinone moiety and its subsequent coupling to the sesquiterpene skeleton remain areas of ongoing research. The final step in the formation of this compound from avarol is likely an acetylation of one of the hydroxyl groups on the hydroquinone ring. This step would be catalyzed by an acetyltransferase enzyme, but the specific enzyme responsible has not been identified in the available literature.

Genetic Basis of this compound Production

The genetic basis for the production of secondary metabolites in marine sponges, including this compound, is complex and may involve genes from the sponge host genome, associated microbial symbionts, or a combination thereof.

Identification of Biosynthetic Gene Clusters

Identifying the specific gene clusters responsible for this compound biosynthesis has been challenging. While studies have explored biosynthetic gene clusters in marine organisms, including sponges and their symbionts, specific clusters directly linked to the complete avarol or this compound pathway have not been definitively reported. Research suggests that some sponge-derived natural products might originate from functional enzyme clusters shared between the sponge and its microbial associates. Techniques like metagenomic and transcriptomic sequencing are being employed to identify candidate genes, such as terpene synthases, which may reside on sponge genomic contigs or within the symbiont genomes. However, the precise gene cluster(s) governing the entire pathway from primary precursors to this compound are yet to be fully characterized.

Gene Expression Analysis in this compound-Producing Organisms

Regulation of this compound Biosynthesis

The production of secondary metabolites in marine sponges, including this compound, is subject to various regulatory factors. These factors can be both abiotic and biotic, influencing the levels of these compounds produced by the organism and/or its symbionts.

Endogenous Regulatory Mechanisms

The regulation of secondary metabolite production in marine organisms, including sponges, is a complex process influenced by both internal and external factors. While specific endogenous regulatory mechanisms for this compound are not fully elucidated, insights can be drawn from studies on avarol and general principles of metabolic regulation in marine invertebrates.

Metabolic pathways are coordinated and regulated by various mechanisms, including hormonal signaling and the availability of substrates and enzymes. ttuhsc.edusajaa.co.za Enzyme activity can be regulated through allosteric modulation or covalent modification. sajaa.co.za The concentration of key intermediates, such as citrate (B86180) or the ATP/AMP ratio, can also influence metabolic flux. sajaa.co.za

Research on Dysidea avara has shown temporal and intra-individual variation in the concentrations of avarol and its derivatives. researchgate.netmdpi.com This variability suggests that internal factors within the sponge contribute to the regulation of their production. While a clear relationship with the sponge's reproductive cycle has not been established, other internal biological processes are likely involved. researchgate.netmdpi.com

Studies have also indicated that stress responses in marine invertebrates can induce the synthesis of secondary metabolites as a form of defense. researchgate.netresearchgate.net This suggests that internal signaling pathways triggered by stress could upregulate the production of compounds like avarol and its derivatives.

Environmental and Ecological Factors Influencing Production

Environmental and ecological factors significantly influence the production of secondary metabolites in marine sessile organisms like sponges. These factors can be broadly categorized as abiotic and biotic. mdpi.comhilarispublisher.com

Abiotic factors that have been reported to modulate secondary metabolite production include temperature, light, salinity, and pollutants. mdpi.comhilarispublisher.com For instance, studies on other marine organisms have shown that light intensity can affect the levels of secondary metabolites. uog.edu While a direct correlation between seawater temperature and avarol concentration in Dysidea avara was not found in one study, temperature is a crucial environmental factor affecting metabolic processes in organisms. mdpi.comgbpssi.inmedicaljournalshouse.commdpi.com

Biotic factors, such as competition for space, predation, fouling, and the presence or absence of bacterial symbionts, also play a role. mdpi.comhilarispublisher.com Ecological interactions, particularly with neighboring organisms, have been shown to influence the concentration of avarol in Dysidea avara. researchgate.netmdpi.comresearchgate.net Sponges placed in close proximity to other sponge species exhibited significant intra-individual variation in avarol concentration, with higher levels detected in the peripheral zone. researchgate.net This suggests that chemical cues or other interactions with neighbors can trigger or enhance the production or accumulation of these compounds as a defense mechanism. researchgate.netresearchgate.net

The spatial variation observed in secondary metabolite concentrations in marine organisms, including sponges, can be attributed to differences in environmental conditions and ecological pressures at different sites. uog.edu Factors such as food availability and the presence of metals in the environment have also been suggested as potential influences on secondary metabolite production. uog.edu

Understanding the interplay between these environmental and ecological factors and the endogenous regulatory mechanisms is crucial for optimizing the production of this compound, particularly in aquaculture or cell culture settings, to ensure a sustainable supply for research and potential applications.

Data Table: Factors Influencing Secondary Metabolite Production in Marine Sponges

| Factor Category | Specific Factor | Observed Effect on Secondary Metabolites (General) | Relevance to Avarol/Avarol C | Source(s) |

| Abiotic | Temperature | Can influence metabolic processes | Direct correlation with avarol not found in one study, but generally important. mdpi.comgbpssi.inmedicaljournalshouse.commdpi.com | mdpi.comgbpssi.inmedicaljournalshouse.commdpi.com |

| Abiotic | Light | Can affect metabolite levels in some organisms | Not specifically detailed for this compound, but relevant for photosynthetic symbionts if present. | mdpi.comuog.edu |

| Abiotic | Salinity | Can modulate production | General factor for marine organisms. mdpi.com | mdpi.com |

| Abiotic | Pollutants | Can modulate production | General factor for marine organisms. mdpi.com | mdpi.com |

| Biotic | Space Competition | Can influence production | General factor for sessile organisms. mdpi.com | mdpi.com |

| Biotic | Predation | Can influence production (defense mechanism) | Avarol deters fish feeding. uog.edu | mdpi.comuog.edu |

| Biotic | Fouling | Can modulate production | General factor for sessile organisms. mdpi.com | mdpi.com |

| Biotic | Bacterial Symbionts | Potential producers or influence host production | Role considered, but sponge cells can synthesize avarol. acs.org | acs.orgmdpi.com |

| Ecological | Interaction with Neighbors | Can increase concentration in peripheral zone | Observed for avarol in Dysidea avara. researchgate.netmdpi.comresearchgate.net | researchgate.netmdpi.comresearchgate.net |

| Ecological | Food Availability | Suggested as a potential influence | Suggested for Dysidea cf. avara. uog.edu | uog.edu |

| Ecological | Metals | Suggested as a potential influence | Suggested for Dysidea cf. avara. uog.edu | uog.edu |

Detailed Research Findings:

The cyclization of farnesyl pyrophosphate (FPP) is a proposed initial step in the biosynthesis of avarol and related rearranged drimane sesquiterpenoids. mdpi.com

Studies using primmorphs of Dysidea avara demonstrated that sponge cells are capable of synthesizing avarol, suggesting that the host organism is a primary producer of this compound. acs.org

Temporal and intra-individual variations in avarol concentrations have been observed in Dysidea avara, indicating the influence of internal regulatory factors. researchgate.netmdpi.com

Ecological interactions, particularly with neighboring sponges, have been shown to impact avarol concentration within Dysidea avara, with higher levels found in areas of contact. researchgate.netmdpi.comresearchgate.net This highlights the role of biotic factors in modulating secondary metabolite production.

Synthetic Chemistry of Avarol C and Its Analogues

Total Synthesis Strategies for Avarol (B1665835) C

Total synthesis aims to construct the complete Avarol C molecule from readily available starting materials. Strategies for the total synthesis of avarol and avarone (B1665836), which share a common rearranged drimane (B1240787) skeleton with this compound, have been developed. wikipedia.orgnih.gov These strategies often involve the construction of the characteristic trans-decalin system and the subsequent attachment of the hydroquinone (B1673460) or quinone moiety.

Stereocontrolled Synthesis Approaches

Stereocontrolled synthesis is crucial for accessing the natural enantiomers of avarol and its derivatives, including this compound, as these compounds possess multiple stereocenters. Stereocontrolled approaches have been employed in the synthesis of (+)-avarol and (+)-avarone, often starting from chiral building blocks like Wieland-Miescher ketone. acs.orgacs.org These methods aim to establish the correct relative and absolute configurations of the stereocenters in the sesquiterpene skeleton. For instance, the stereochemistry of the rearranged drimane skeleton, which features a trans-decalin system, is a key aspect addressed in stereocontrolled routes. mdpi.com

Retrosynthetic Analysis of this compound Core Structure

Retrosynthetic analysis is a powerful tool used to plan organic syntheses by working backward from the target molecule to simpler precursors. ub.eduwikipedia.org For this compound, a retrosynthetic analysis would involve disconnecting bonds in a stepwise manner to arrive at readily available starting materials. The core structure of this compound includes a rearranged drimane sesquiterpene attached to a hydroquinone acetate (B1210297) moiety. nih.gov A retrosynthetic strategy might involve disconnecting the bond linking the sesquiterpene to the hydroquinone. The sesquiterpene part could potentially be envisioned as arising from cyclization reactions, while the hydroquinone acetate could be derived from a protected or functionalized hydroquinone precursor. Disconnections that preserve ring structures are generally favored in retrosynthetic analysis. wikipedia.org The rearrangement pattern of the drimane skeleton in avarol and related compounds is a key structural feature considered during retrosynthetic planning. wikipedia.org

Semi-Synthetic Approaches for this compound Derivatives

Semi-synthetic approaches involve using a naturally occurring compound, such as avarone or avarol, as a starting material for the synthesis of derivatives. Avarone, the quinone form of avarol, is often used due to its reactivity. mdpi.comresearchgate.net

Nucleophilic Addition Reactions to Avarone

Avarone, being a 1,4-quinone, is susceptible to nucleophilic addition reactions. researchgate.net This reactivity is exploited in the semi-synthetic preparation of avarone derivatives. Nucleophiles such as thiols and amines can add to the electron-deficient quinone ring. mdpi.comresearchgate.net For example, alkylthio and p-chlorophenylamino derivatives of avarone have been synthesized through nucleophilic addition of the corresponding thiols or p-chloroaniline to avarone in a suitable solvent system, often ethanol-water mixtures. mdpi.comresearchgate.net The reaction can be influenced by conditions such as pH, particularly for aliphatic thiols where weakly alkaline conditions may improve reactivity. mdpi.com

Derivatization via Structural Modifications

Beyond nucleophilic addition, other structural modifications can be performed on avarol or avarone to generate derivatives. These modifications can include reactions at the hydroxyl groups of avarol or the carbonyl groups of avarone, as well as alterations to the sesquiterpene skeleton. Derivatization of hydroxyl groups is a common strategy in organic chemistry to alter properties like polarity and reactivity. nih.gov For instance, esterification of the hydroxyl groups in avarol has been reported. google.com While specific details on the derivatization of this compound itself (which is already an acetate) are less prevalent in the provided search results, the general principles of derivatization of hydroxyl or quinone functionalities in related avarane compounds are applicable. This can involve reactions like acylation or silylation, commonly used to create less polar or more volatile derivatives, which can be useful for analytical techniques like GC/MS. obrnutafaza.hr

Design and Synthesis of this compound Analogues

The design and synthesis of this compound analogues are driven by the desire to explore structure-activity relationships and potentially develop compounds with improved biological profiles. Analogues can involve modifications to the sesquiterpene core, the hydroquinone moiety, or the acetate group.

Synthetic strategies for analogues often build upon the methods developed for the total and semi-synthetic preparation of avarol and avarone. For example, similar synthetic sequences used for avarol and avarone have been adapted to obtain related compounds with variations in the decalin or cyclohexane (B81311) rings. acs.org Semi-synthetic approaches from avarone also provide a route to analogues by varying the nucleophile in addition reactions. mdpi.comresearchgate.net The synthesis of a thiazinoquinone analogue, thiazoavarone, from avarone demonstrates the potential for creating more complex analogues through condensation reactions. mdpi.comresearchgate.net Research findings on the biological activities of various avarone and avarol derivatives guide the design of new analogues, aiming to correlate structural features with desired effects. mdpi.commdpi.comresearchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies in Synthetic Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of a compound influence its biological activity. For avarol and its derivatives, SAR studies have involved synthesizing various analogues and evaluating their activities. These studies aim to identify key structural features responsible for observed bioactivities and to potentially improve potency, selectivity, or other pharmacological properties.

Modifications have been explored on both the sesquiterpenoid and the hydroquinone/quinone portions of the molecule. For instance, studies on avarone derivatives synthesized by nucleophilic addition have shown that only certain modifications resulted in higher antileukemic activity compared to the parent compound, such as 3'-methoxyavarone and 3'-alkylamino avarone derivatives. mdpi.com The synthesis of unnatural enantiomers has also been employed in SAR studies to gain a deeper understanding of the structural requirements for activity. mdpi.com

An example of SAR investigation is the study of thio-avarol derivatives, where eleven new compounds were synthesized and evaluated for various biological activities, allowing for the determination of structure-activity relationships among these analogues. acs.org

Generation of Chemically Diverse this compound Libraries

Generating libraries of chemically diverse analogues is a common strategy in drug discovery to explore a broader range of chemical space and identify compounds with improved properties. rsc.orguniroma1.it For avarol and its related compounds, this involves synthesizing a collection of derivatives with variations at different positions of the core structure.

The use of isolated natural products like avarol as scaffolds for generating screening libraries has become more feasible with advancements in synthetic and isolation methodologies. rsc.org This approach avoids the need for de novo synthesis of the entire scaffold, which can be time-consuming. rsc.org By introducing different substituents or modifying functional groups on the avarol core, researchers can create libraries with enhanced chemical diversity. rsc.org

While specific details on the generation of this compound (6'-acetoxyavarol) libraries are not extensively detailed in the provided search results, the general principle of generating diverse libraries based on the avarol scaffold is a recognized strategy in natural product-inspired drug discovery. rsc.org This involves incorporating rational design strategies that consider the physicochemical parameters of the resulting analogues. rsc.org

Comparison of Chemical Space Occupied by Natural vs. Synthetic Analogues

Chemical space refers to the collection of all possible molecules and their properties. Comparing the chemical space occupied by natural products like avarol and its natural derivatives (including this compound) versus synthetic analogues provides insights into the structural diversity and complexity inherent in each class of compounds.

Studies have shown that natural products generally occupy larger and more diverse regions of chemical space compared to synthetic compounds. nih.govmdpi.comresearchgate.net They often possess greater three-dimensional complexity, a higher number of stereogenic centers, different proportions of heteroatoms, and more diverse core ring systems. rsc.orgnih.govmdpi.comresearchgate.net

Synthetic analogues of natural products, while based on natural scaffolds, contribute to expanding the explored chemical space. However, the chemical space covered by synthetic compounds can be constrained by the available synthetic pathways and building blocks. mdpi.com Despite this, synthetic strategies based on natural product pharmacophores can successfully incorporate structural features found in nature, thereby increasing the chemical diversity available for drug discovery. nih.gov

Principal Component Analysis (PCA) is a technique used to visualize and compare the chemical space occupied by different sets of compounds based on their physicochemical properties. nih.govmdpi.com Such analyses have demonstrated that natural products and their semisynthetic derivatives tend to interrogate larger areas of chemical space compared to purely synthetic drugs. nih.gov

Advanced Synthetic Methodologies in this compound Research

Advanced synthetic methodologies play a crucial role in the efficient and selective synthesis of complex natural products like avarol and its analogues, as well as in the generation of diverse libraries. These methodologies encompass a range of techniques and strategies aimed at constructing complex molecular architectures with control over stereochemistry and regiochemistry.

Examples of advanced synthetic approaches relevant to avarol research include stereoselective total synthesis, which allows for the preparation of specific enantiomers. acs.orgrsc.org The synthesis of rearranged drimane sesquiterpenoids, the core structure of avarol, often involves intricate cyclization and functionalization steps. mdpi.comresearchgate.net

Modern synthetic methods, such as transition metal-catalyzed C-H activation, are emerging as powerful strategies for forming carbon-carbon bonds and can potentially be applied to the synthesis of avarol analogues, offering strategic advantages in route design. nih.gov Techniques for parallel synthesis and library design are also essential for efficiently generating diverse sets of analogues for screening. uniroma1.it

Specific reactions and reagents utilized in the synthesis of avarol and avarone, as mentioned in some studies, include the use of iodine, imidazole, triphenylphosphine, nickel iodide, zinc, and salcomine (B1680745) under specific conditions to achieve desired transformations. researchgate.net The development of modular synthetic strategies can also facilitate the construction of complex sesquiterpene (hydro)quinones. researchgate.net

The application of cell culture techniques, such as the use of primmorphs from marine sponges, represents an alternative or complementary approach to traditional organic synthesis for obtaining natural products like avarol, although this falls outside the realm of chemical synthesis methodologies. scilit.com

Mechanistic Investigations of Avarol C Biological Activities

Cellular and Molecular Mechanisms of Action

Research has focused on the specific pathways through which Avarol (B1665835) C influences cellular behavior, identifying key interactions with processes critical for cell survival and immune response.

Apoptosis Induction Pathways

Avarol C has been shown to induce apoptosis through distinct molecular pathways, including the activation of the endoplasmic reticulum (ER) stress response and the generation of reactive oxygen species.

Avarol has been found to selectively induce cell death in pancreatic ductal adenocarcinoma (PDAC) cells by activating the endoplasmic reticulum stress response. nih.govnih.gov Analysis of the molecular mechanisms revealed the induction of ER stress markers such as BiP and the ER stress-dependent apoptosis inducer CHOP in PDAC cells, while normal cells remained unaffected. nih.govnih.gov

A key pathway involved is the PERK-eIF2α-CHOP signaling cascade. Avarol specifically activates the PERK-eIF2α pathway. nih.govnih.gov Activation of PERK, an ER stress sensor, leads to the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α). frontiersin.orgmdpi.com Phosphorylation of eIF2α promotes the translation of activating transcription factor 4 (ATF4), which in turn increases the expression of CHOP. frontiersin.orgmdpi.com CHOP, a pro-apoptotic transcriptional factor, plays a central role in mediating ER stress-induced apoptosis. nih.govfrontiersin.orgnih.gov Studies have indicated that CHOP downregulation significantly suppressed avarol-induced apoptosis, highlighting the essential role of this pathway. nih.gov Thus, the PERK-eIF2α-CHOP signaling pathway is characterized as a novel molecular mechanism of avarol-induced apoptosis. nih.govnih.gov

Table 1: Effect of Avarol on ER Stress and Apoptosis Markers in PDAC Cells

| Marker/Pathway | Observed Effect in PDAC Cells | Source |

| ER Stress Response | Induced | nih.govnih.gov |

| BiP expression | Upregulated | nih.govnih.gov |

| CHOP expression | Upregulated | nih.govnih.gov |

| PERK-eIF2α pathway | Activated | nih.govnih.gov |

| IRE1 and ATF6 pathways | Not affected | nih.govnih.gov |

| Apoptosis (CHOP-dependent) | Induced | nih.govnih.gov |

Previous studies have indicated that avarol can increase the production of intracellular reactive oxygen species (ROS). nih.gov This increase in ROS is associated with the inhibition of superoxide (B77818) dismutase activity, which subsequently leads to the induction of cell death pathways, as observed in lymphoma cells. nih.gov Oxidative stress, often triggered by an imbalance leading to increased ROS levels, can induce cellular toxicity and damage, contributing to the activation of cell death mechanisms. researchgate.netmdpi.com

Endoplasmic Reticulum (ER) Stress Response Activation (e.g., PERK-eIF2α-CHOP pathway)

Modulation of Inflammatory Pathways

Avarol and its derivatives have demonstrated the ability to modulate inflammatory responses by interfering with key signaling pathways and the production of pro-inflammatory mediators.

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in regulating immune and inflammatory responses. wikipedia.orgecrjournal.com Aberrant activation of NF-κB is linked to various inflammatory diseases. wikipedia.org An avarol derivative, avarol-3′-thiosalicylate, has been shown to inhibit NF-κB signaling. nih.govresearchgate.net This inhibition includes the reduction of NF-κB DNA-binding activity in keratinocytes. nih.govresearchgate.net Furthermore, avarol-3′-thiosalicylate was found to suppress NF-κB nuclear translocation in vivo. nih.gov Inhibition of NF-κB activation can occur through the modulation of several steps in the pathway, such as interfering with IKK activation, IκBα phosphorylation and degradation, and the nuclear translocation and DNA binding of the p65 subunit of NF-κB. ecrjournal.com

Modulation of inflammatory pathways by avarol derivatives also involves the downregulation of key inflammatory cytokines. Avarol-3′-thiosalicylate has been shown to reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov Studies in activated leukocytes and mouse models demonstrated a concentration-dependent reduction in TNF-α production following treatment with the avarol derivative. nih.gov Additionally, IL-1β release was inhibited in a mouse air pouch model. nih.gov The inhibition of NF-κB signaling is a mechanism that can lead to the reduced expression of pro-inflammatory cytokines like TNF-α and IL-1β, as NF-κB regulates the transcription of genes encoding these mediators. lipidmaps.orgnih.gov

Table 2: Effect of Avarol Derivative on Inflammatory Markers

| Inflammatory Marker/Pathway | Observed Effect of Avarol-3′-thiosalicylate | Model/Cell Type | Source |

| NF-κB DNA-binding | Inhibited | HaCaT keratinocytes | nih.govresearchgate.net |

| NF-κB nuclear translocation | Suppressed | Mouse skin | nih.gov |

| TNF-α production | Reduced | Activated leukocytes, mouse air pouch, mouse skin | nih.gov |

| IL-1β production | Reduced | Mouse air pouch | nih.gov |

Eicosanoid Pathways Modulation (e.g., Cyclooxygenase, Lipoxygenase)

Eicosanoids are signaling molecules derived from the oxidation of polyunsaturated fatty acids, such as arachidonic acid. wikipedia.orgslideshare.net The biosynthesis of eicosanoids is primarily mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the formation of prostaglandins, thromboxanes, and leukotrienes, which play significant roles in inflammation and other physiological processes. wikipedia.orgslideshare.netnih.govpoliklinika-harni.hr Avarol has been reported to inhibit both cyclooxygenase and 5′-lipoxygenase. wikipedia.org This suggests that this compound, given its structural similarity to avarol, may also exert some of its biological effects through the modulation of these eicosanoid pathways.

Antimitotic Mechanisms

Antimitotic agents interfere with cell division, a process crucial for the proliferation of rapidly dividing cells, such as cancer cells. nih.gov Mitosis involves the precise segregation of chromosomes, a process heavily reliant on the dynamic assembly and disassembly of microtubules. mdpi.comoaepublish.comditki.com

Microtubule Polymerization Interference

Microtubules are dynamic polymers formed from tubulin heterodimers, essential for various cellular functions, including cell division. ditki.com Interference with microtubule polymerization can disrupt mitotic spindle formation and lead to cell cycle arrest. oaepublish.comditki.com Avarol has demonstrated antimitotic activity and has been shown to inhibit the assembly of brain microtubule protein in vitro. nih.govmdpi.comnih.gov Studies using viscosimetry and electron microscopy indicate that avarol interferes with the polymerization of tubulin. nih.gov Evidence suggests that avarol may inhibit protofilament elongation rather than the lateral association of tubulin during protofilament formation. nih.gov This interference with tubulin polymerization is proposed as a mechanism by which avarol exerts its antimitotic effects in both interphase and mitosis. nih.gov While specific studies on this compound's direct impact on microtubule polymerization are less documented in the provided context, the established antimitotic activity and microtubule interference of avarol suggest a potential similar mechanism for this compound, warranting further investigation.

Enzyme Inhibition Profiles

Avarol and its derivatives have been investigated for their ability to inhibit various enzymes involved in disease pathways.

Protein Kinase Inhibition (e.g., Tyrosine Kinases)

Protein kinases are enzymes that regulate the activity of many proteins by adding phosphate (B84403) groups, playing critical roles in signal transduction pathways. wikipedia.orgnih.govgoogle.com Tyrosine kinases are a specific class of protein kinases often implicated in cell growth and proliferation, making them targets for cancer therapy. wikipedia.orgnih.govup.pt The ethanolic extract of Dysidea avara, from which avarol and this compound are isolated, has been reported to exhibit inhibitory activity against a panel of tyrosine kinases. nih.govresearchgate.net This finding suggests that this compound, as a component of this extract, may contribute to this observed tyrosine kinase inhibition.

Reverse Transcriptase Inhibition

Reverse transcriptase is an enzyme essential for the replication of retroviruses, such as the human immunodeficiency virus (HIV). journal-of-agroalimentary.roekb.eg Inhibition of reverse transcriptase is a key strategy in antiviral therapy. Avarol has been found to inhibit various activities of HIV, including the virus's reverse transcriptase. wikipedia.org Studies have analyzed the effects of avarol and avarone (B1665836) derivatives on the catalytic functions of HIV-1 reverse transcriptase, demonstrating inhibition of RNA-dependent and DNA-dependent DNA polymerase activities, as well as ribonuclease H activity. ekb.egnih.gov The inhibition of DNA polymerase activity by these compounds was found to be non-competitive with respect to the template-primer or the deoxynucleotidetriphosphate. nih.gov A dose-dependent reduction of reverse transcriptase activity in the supernatant of HIV-infected cells treated with avarol and avarone has been observed, indicating inhibition of virus production. google.com

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is an enzyme that hydrolyzes acetylcholine (B1216132), a neurotransmitter crucial for nerve function. researchgate.net Inhibition of AChE can increase acetylcholine levels, a strategy explored in the treatment of neurodegenerative diseases like Alzheimer's disease. researchgate.netnih.gov Some thio-avarol derivatives, chemically related to avarol, have demonstrated acetylcholinesterase inhibitory activity. researchgate.netnih.govdntb.gov.uabg.ac.rs Molecular modeling studies have been conducted to understand the binding modes and the role of specific functional groups, such as the carboxylate group in thio-avarol derivatives, in AChE inhibition. researchgate.netnih.gov These findings highlight the potential of avarol-related compounds, including potentially this compound, as inhibitors of AChE.

Alpha-Glucosidase Inhibition

Studies on compounds structurally related to avarol, such as certain thiazinoquinone derivatives, have indicated potential inhibitory effects on alpha-glucosidase. For instance, specific thiazinoquinone compounds derived from avarone/avarol demonstrated greater potency as alpha-glucosidase inhibitors compared to acarbose (B1664774) dntb.gov.ua. Alpha-glucosidase inhibitors are a class of drugs used in the management of type 2 diabetes mellitus, working by preventing the digestion of carbohydrates in the small intestine and thus reducing postprandial hyperglycemia wikipedia.orgnih.gov. While these findings suggest a potential for avarol-related structures to modulate alpha-glucosidase activity, specific detailed research focusing solely on this compound's direct inhibitory effects and corresponding data, such as IC50 values, are not prominently detailed in the available information.

Nucleic Acid Interaction and Damage

Avarol has been shown to interact with nucleic acids, leading to damaging effects, particularly on DNA structure.

DNA Single-Strand Break Induction

Investigations have demonstrated that avarol can induce DNA damage, primarily causing single-strand breaks. This effect has been observed both in vitro using plasmid DNA and in cellular contexts, such as Friend erythroleukemia cells aacrjournals.org. The induction of DNA strand breaks by avarol was found to be dose-dependent in Friend erythroleukemia cells aacrjournals.org. A proposed mechanism for this damage involves the formation of superoxide anions during the in vitro oxidation of avarol to its semiquinone radical in the presence of oxygen aacrjournals.org. Single-strand breaks are a common type of DNA damage that can arise from various sources, including oxidative stress mdpi.comfrontiersin.org.

Interference with tRNA Synthesis (e.g., glutamine transfer tRNA)

Avarol has been reported to interfere with the synthesis of transfer RNA (tRNA). Notably, avarol has been shown to completely block the synthesis of glutamine transfer tRNA wikipedia.orgresearchgate.net. Glutamine transfer tRNA plays a crucial role in protein synthesis, including the synthesis of viral proteins wikipedia.org. Interference with tRNA synthesis, particularly the aminoacylation of tRNA by aminoacyl-tRNA synthetases, can disrupt protein biosynthesis frontiersin.orgmdpi.com. While this compound has been mentioned in the context of interfering with bacterial quorum sensing and lysyl-tRNA synthetase (PfKRS1) mdpi-res.com, the specific details of this compound's mechanism in interfering with tRNA synthesis, such as glutamine transfer tRNA, require further focused investigation.

Redox Cycling and Semiquinone Radical Formation as a Mechanism of Action

Redox cycling is a significant mechanism of action for quinones and hydroquinones, including avarol and avarone mdpi.comimrpress.commdpi.com. This process involves the enzymatic reduction of the compound to a semiquinone radical, which can then react with molecular oxygen to generate reactive oxygen species (ROS), such as superoxide anions aacrjournals.orgmdpi.comimrpress.comresearchgate.net. The formation of avarol semiquinone anion radicals has been experimentally confirmed using techniques like electrochemical methods and EPR spectroscopy mdpi.com. These ROS can subsequently cause damage to various biomolecules, contributing to the observed biological effects, including cytotoxicity and DNA damage mdpi.comimrpress.comresearchgate.net. The redox cycling of avarol leading to the formation of superoxide anions is considered a potential mechanism for its induction of DNA single-strand breaks, particularly in cells with low levels of superoxide dismutase aacrjournals.org.

Arylation of Nucleophiles

Another proposed mechanism for the biological activity of quinones and hydroquinones, including avarol and avarone, is the electrophilic arylation of cellular nucleophiles mdpi.comdntb.gov.uamdpi.com. This process involves the covalent binding of the compound or its activated form to nucleophilic centers in biomolecules such as proteins and nucleic acids mdpi.com. Arylation of critical cellular nucleophiles can disrupt their function and contribute to cellular toxicity mdpi.com. While arylation of nucleophiles is recognized as a general mechanism for this class of compounds, specific detailed studies demonstrating the arylation of particular cellular nucleophiles by this compound are not extensively reported in the provided information.

Inhibition of Neutral Lipid Synthesis

Research has demonstrated that avarol is an inhibitor of neutral lipid synthesis sci-hub.seresearchgate.netresearchgate.net. This inhibition primarily affects the synthesis of cholesteryl ester (CE) and triglyceride (TG), two major classes of neutral lipids sci-hub.seresearchgate.net. Studies using Chinese hamster ovary (CHO) K1 cells showed that avarol significantly decreased the accumulation of lipid droplets sci-hub.seresearchgate.net. Mechanistically, avarol was found to inhibit the key enzymes involved in CE and TG biosynthesis: sterol O-acyltransferase (SOAT) and diacylglycerol acyltransferase (DGAT), respectively sci-hub.seresearchgate.net. Avarol exhibited potent inhibitory activity against both enzymes, correlating with its effect on neutral lipid synthesis in intact cells sci-hub.seresearchgate.net. The IC50 values for avarol's inhibitory effects are summarized in the table below.

| Target | Assay Type | IC50 (µM) | Reference |

| Cholesteryl Ester (CE) Synthesis | Intact CHO-K1 cells | 5.74 | sci-hub.seresearchgate.net |

| Triglyceride (TG) Synthesis | Intact CHO-K1 cells | 6.80 | sci-hub.seresearchgate.net |

| SOAT | Enzyme Assay | 7.31 | sci-hub.seresearchgate.net |

| DGAT | Enzyme Assay | 20.0 | sci-hub.seresearchgate.net |

These findings highlight the ability of avarol to modulate lipid metabolism by inhibiting key enzymes in neutral lipid synthesis sci-hub.seresearchgate.net.

Target Identification and Validation in this compound Research

Identifying the specific molecular targets with which this compound interacts is a critical step in elucidating its biological effects. This process involves a combination of computational predictions and experimental validation techniques.

Computational Approaches to Target Prediction and Screening

Computational methods play a significant role in the initial stages of target identification for compounds like this compound. These approaches leverage existing data on drug-target interactions and protein structures to predict potential binding partners. Machine learning algorithms, for instance, can be trained on datasets of known drug-target interactions to predict new interactions. biorxiv.org Docking studies can also be employed, although their application is often limited to proteins with known three-dimensional structures. biorxiv.orgrsc.org These in silico methods help prioritize potential targets for subsequent experimental validation, thereby accelerating the drug discovery process and reducing the need for extensive experimental screening. biorxiv.orgzeclinics.com

In Vitro Target Validation Techniques (e.g., Gene Knockdown, RNA Interference, Reporter Assays)

Following computational predictions, in vitro techniques are essential for experimentally validating the interaction between this compound and its predicted targets, and for investigating the functional consequences of these interactions. Techniques such as gene knockdown and RNA interference (RNAi) are widely used to reduce the expression of a suspected target gene. licorbio.comnih.gov By observing the resulting phenotypic changes in cells treated with this compound and comparing them to the effects of reducing the target protein levels, researchers can infer whether the identified protein is indeed a relevant target. licorbio.com Reporter assays can also be utilized to monitor the activity of signaling pathways or gene expression regulated by the potential target, providing further evidence of this compound's mechanism of action. aviadobio.com These in vitro methods allow for controlled experiments in cellular systems to establish a direct link between this compound and its putative molecular partners.

In Vivo Target Validation in Model Organisms

Validating targets in vivo using model organisms provides a more comprehensive understanding of this compound's effects within a complex biological system. Animal models, such as mice or zebrafish, can be utilized to study the impact of modulating the target protein on disease phenotypes in the presence of this compound. zeclinics.comcreative-biolabs.comnih.gov Gene knockout or gene silencing techniques in model organisms can mimic the effect of this compound inhibiting a target, allowing researchers to assess the target's role in the disease process and the compound's ability to modify it. creative-biolabs.comnih.gov While in vivo studies can have lower success rates compared to in vitro studies, they provide crucial information about systemic responses, tissue-specific effects, and pharmacokinetic interactions that cannot be replicated in cell cultures. creative-biolabs.com Careful consideration of factors such as animal strain, age, and gender is necessary for robust in vivo target validation studies. nih.gov

Integrated Omics Approaches (e.g., Proteomics, Transcriptomics) for Target Discovery

Integrated omics approaches, such as proteomics and transcriptomics, offer powerful tools for unbiased target discovery and validation. abcam.comepigenelabs.comstratech.co.uk Transcriptomics involves the study of the complete set of RNA molecules in a cell or tissue, providing insights into gene expression changes in response to this compound treatment. abcam.comstratech.co.uk Proteomics focuses on the large-scale study of proteins, allowing for the identification of proteins whose abundance or modification is altered by this compound. stratech.co.uk By integrating data from both transcriptomics and proteomics, researchers can gain a more comprehensive picture of the molecular pathways affected by this compound and identify potential targets that may not have been predicted by computational methods alone. abcam.comepigenelabs.com This multi-omics approach can reveal intricate relationships between different molecular layers within tissues and aid in the discovery of novel targets. abcam.com

Identification of "Druggable" Targets for this compound

Identifying "druggable" targets is a key consideration in this compound research aimed at therapeutic development. Druggability refers to the likelihood that a protein can bind with high affinity and specificity to small, drug-like molecules. nih.gov Computational tools can assess the druggability of predicted targets based on their structural properties, such as the presence of suitable binding pockets. nih.gov Focusing on druggable targets increases the probability of successfully developing this compound derivatives with favorable pharmacological properties. The identification of druggable targets is an essential step in the drug discovery pipeline, potentially reducing the time and cost associated with developing new therapeutic agents. zeclinics.comnih.govaddgene.org

Structural Basis of this compound Activity

Understanding the structural basis of this compound's activity involves investigating how its chemical structure relates to its biological effects and interactions with molecular targets. Avarol is a sesquiterpene hydroquinone (B1673460) with a rearranged drimane (B1240787) skeleton. wikipedia.orgnih.gov Its biological activities are closely linked to its chemical reactivity, particularly its ability to undergo redox interconversion with avarone. nih.govresearchgate.net This redox couple can participate in processes such as the generation of reactive oxygen species and the arylation of biomolecules, which may contribute to its cytotoxic effects. nih.govresearchgate.net Studies have also explored the structural requirements for the activity of avarol and its derivatives against specific targets, such as HIV-1 reverse transcriptase. nih.govbiomolther.org For instance, the presence of a hydroxyl group on the hydroquinone or quinone ring appears to be important for inhibiting this enzyme. nih.gov Investigations into the interaction of avarol with DNA have suggested that it can bind to DNA, potentially through intercalation or modification of nucleotide bases, which may be related to its antitumor activity. researchgate.net The structural features of this compound dictate its binding affinity and specificity for its targets, ultimately influencing its potency and biological outcomes.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 452331 |

Data Tables

While the search results mention some quantitative data (e.g., IC50 values for avarol against certain cell lines or enzymes wikipedia.orgmdpi.comnih.gov), the provided information is not consistently presented in a format suitable for generating interactive data tables specifically focused on this compound's target interactions or structural activity relationships across multiple studies. The data is often embedded within the text or presented for avarol and its derivatives collectively rather than this compound in isolation with detailed target-specific metrics. Therefore, a detailed interactive data table focusing solely on this compound's specific target binding affinities or structural activity relationships based on the provided search results cannot be comprehensively generated at this time. However, the text includes some examples of research findings, such as the inhibition percentages of avarol and avarone derivatives against HIV-1 reverse transcriptase functions and the cytotoxic effects of avarol on certain cancer cell lines with corresponding IC50 values mdpi.com.

For example, cytotoxic effects of Avarol on some human cancer cell lines:

| Cancer Cell Line | IC50 (μg/mL) |

| HeLa | 10.22 ± 0.28 |

| LS174 | >10 |

| A549 | >10 |

| MRC-5 (normal) | 29.14 ± 0.41 |

Note: Data extracted from search result mdpi.com. LS174 and A549 showed cytotoxic effects, but specific IC50 values below the tested concentration range were not provided in the snippet.

Another example, inhibition of HIV-1 Reverse Transcriptase functions by Avarol F (a derivative):

| RT Function | Inhibition (%) | IC50 (μg/mL) |

| RDDP | 72 | 7 |

| DDDP | - | 4.5 |

| RNase H | - | 14.5 |

Role of the Hydroquinone Moiety in Biological Potency

The hydroquinone moiety is a prominent structural feature in avarol and its derivatives, including this compound, and is considered to play a significant role in their biological activities. This part of the molecule is known for its redox properties, which can influence cellular processes and interactions with biological targets mdpi.comsci-hub.se.

Research suggests that the hydroquinone segment is primarily responsible for the observed bioactivity of avarol, while the terpenoid moiety may play a more minor role mdpi.comsci-hub.se. For instance, studies comparing avarol with polygodial, a compound structurally similar to the terpenoid part of avarol but lacking the hydroquinone, showed that polygodial did not exhibit activity against certain cell lines, supporting the importance of the hydroquinone group for cytotoxic effects mdpi.com.

The redox interconversion between the hydroquinone form (avarol) and the corresponding quinone form (avarone) is also considered relevant to their mechanism of action mdpi.com. This redox couple can participate in reactions that may lead to DNA damage, which has been identified as one of the principal causes of avarol/avarone cytotoxicity mdpi.com. The presence of hydroxyl groups on the hydroquinone or quinone ring appears to be a necessary prerequisite for inhibiting certain biological targets, such as HIV-1 reverse transcriptase nih.gov.

The involvement of the hydroquinone moiety in the production of reactive oxygen species (ROS) and its impact on the cellular redox status have also been proposed as mechanisms contributing to the biological effects of these compounds mdpi.com.

Conformational Analysis and its Impact on Activity

Conformational analysis, the study of the spatial arrangements of a molecule that can be interconverted by rotation around single bonds, provides insights into how the three-dimensional structure of a compound influences its interaction with biological targets unifi.itnih.govlibretexts.org. For this compound and related sesquiterpene hydroquinones, understanding their preferred conformations is important for elucidating their structure-activity relationships (SAR).

Computational studies, including conformational analysis and density functional theory (DFT) calculations, have been employed to investigate the steric and electronic features of avarol and related compounds mdpi.com. These studies aim to rationalize observed SARs by exploring the possible conformations and their relative stabilities mdpi.com. For example, systematic conformational searches considering rotatable bonds have been used to generate possible conformations, which are then subjected to further analysis mdpi.com.

The conformational flexibility or rigidity of a molecule can impact its ability to bind to specific targets. Although direct data tables on this compound's conformational analysis and its direct impact on activity are not explicitly detailed in the search results, the principle is well-established in structure-activity relationship studies unifi.itnih.govacdlabs.comresearch-solution.com. Variations in the sesquiterpene skeleton and the substitution pattern on the quinone ring, coupled with their preferred conformations, contribute to the diverse biological effects observed among avarane-type compounds mdpi.comnih.gov.

Further detailed conformational studies specifically on this compound could provide more precise information on how its unique acetoxy substitution at the 6' position influences its preferred 3D structure and, consequently, its specific interactions with biological macromolecules, potentially explaining differences in activity compared to avarol.

Preclinical Research of Avarol C in Disease Models

In Vitro Efficacy Studies

Evaluation in Human Cancer Cell Lines (e.g., HeLa, LS174, A549, PDAC cells)

Avarol (B1665835) has been investigated for its cytotoxic effects against several human cancer cell lines. Studies have shown that avarol exhibits cytotoxic activity against human cervix adenocarcinoma (HeLa), human colon adenocarcinoma (LS174), and human non-small-cell lung carcinoma (A549) cell lines. mdpi.com The highest cytotoxic effect was observed against HeLa cells. mdpi.com While avarol demonstrated potency against these cancer cell lines, selectivity towards normal human fetal lung fibroblast (MRC-5) cells was not observed in one study. mdpi.com However, other literature data suggest pronounced selectivity of avarol towards some other non-cancer cell lines, including human fibroblasts and human gingival cells. mdpi.comresearchgate.net Avarol has also been shown to induce DNA breaks in human cancer cell lines like HT29. researchgate.net Research also indicates avarol's potential antitumor activity in various cancers, including cytotoxic activity against lymphoma and leukemic cells. researchgate.net Colon HT-29 tumor cells have also shown sensitivity to avarol. wikipedia.org

| Cell Line (Human) | Effect | Notes | Source |

| HeLa (Cervix Adenocarcinoma) | Cytotoxic effect | Highest cytotoxic effect observed. mdpi.com | mdpi.com |

| LS174 (Colon Adenocarcinoma) | Cytotoxic effect | Exhibited cytotoxic effect. mdpi.com | mdpi.com |

| A549 (Non-Small-Cell Lung Carcinoma) | Cytotoxic effect | Exhibited cytotoxic effect. mdpi.com | mdpi.com |

| HT29 (Colon Cancer) | Induced DNA breaks | DNA damaging effect observed. researchgate.net | researchgate.net |

| MRC-5 (Normal Fibroblast) | Not selectively cytotoxic | Cytotoxic effect observed, but not selective compared to cancer lines. mdpi.com | mdpi.com |

Anti-Leukemia Activity in Cell Cultures

Avarol has demonstrated potent anti-leukemic activity in cell cultures. researchgate.net Studies using L5178Y mouse lymphoma cells revealed that the cytostatic activity of avarol was significantly higher compared to its activity against HeLa cells and human melanoma cells. researchgate.net Non-tumor cells, such as human fibroblasts and human gingival cells, showed high resistance to avarol's effects. researchgate.net Avarol has also been shown to induce DNA breaks in Friend leukemia cells. researchgate.net

| Cell Line (Mouse) | Activity | Relative Potency (vs. HeLa) | Source |

| L5178Y (Mouse Lymphoma) | Potent Cytostatic | 13- to 14-fold higher | researchgate.net |

Anti-Psoriatic Effects in Cellular Models (e.g., Keratinocytes)

Avarol and its derivatives have shown interesting anti-inflammatory and antipsoriatic properties. nih.govnih.gov Studies using the human keratinocyte cell line HaCaT have investigated the effects of avarol derivatives on markers relevant to psoriasis. nih.govnih.gov While avarol itself was evaluated, some of its derivatives, such as avarol-3′-thiosalicylate (TA) and a benzylamine (B48309) derivative, demonstrated the ability to inhibit keratinocyte cell growth and reduce the expression of pro-inflammatory markers like TNF-α and COX-2 mRNA and protein levels. nih.govnih.gov This effect was correlated with the inhibition of NF-κB-DNA binding activity. nih.gov

| Cellular Model | Compound Tested | Observed Effects | Source |

| HaCaT (Human Keratinocytes) | Avarol and Derivatives (e.g., Avarol-3′-thiosalicylate, Benzylamine derivative) | Inhibition of cell growth (for some derivatives), reduction of TNF-α and COX-2 expression, inhibition of NF-κB-DNA binding activity. nih.govnih.gov | nih.govnih.gov |

Anti-Biofilm Activity in Microbial Assays (e.g., P. aeruginosa)

Hydroquinone-like compounds, including avarol, have been reported to exhibit inhibitory effects on Pseudomonas aeruginosa PAO1 biofilm formation at subinhibitory concentrations. mdpi.comresearchgate.net Avarol was reported to reduce P. aeruginosa pyocyanin (B1662382) production by 39%. mdpi.com

| Microorganism | Activity | Specific Effect | Source |

| Pseudomonas aeruginosa | Anti-biofilm | Inhibition of biofilm formation, reduction of pyocyanin production (39%). mdpi.comresearchgate.net | mdpi.comresearchgate.net |

Anti-Parasitic Activity in Cell-Based Assays (e.g., Plasmodium falciparum, Leishmania infantum, Leishmania tropica)

Avarol has been investigated for its antiparasitic properties against various parasites. nih.govnih.gov Studies have assessed its activity against sexual and asexual stages of Plasmodium falciparum, as well as against promastigotes and amastigotes of Leishmania infantum and Leishmania tropica. nih.govnih.gov The antiparasitic effects of avarol and related compounds may be mediated by the formation of a toxic semiquinone radical species. nih.govnih.gov

| Parasite Species | Stages Tested | Observed Activity | Source |

| Plasmodium falciparum | Sexual and asexual stages | Antiparasitic activity investigated. nih.govnih.gov | nih.govnih.gov |

| Leishmania infantum | Promastigotes and amastigotes | Antiparasitic activity investigated. nih.govnih.gov | nih.govnih.gov |

| Leishmania tropica | Promastigotes and amastigotes | Antiparasitic activity investigated. nih.govnih.gov | nih.govnih.gov |

Anti-Fungal Activity in Cellular Models

Avarol has demonstrated antifungal activity in vitro against a range of Candida strains, including both ATCC and clinical isolates. nih.govnih.gov Its anticandidial activity was evaluated by the microdilution method, showing activity against all tested strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.8 to 6.0 μg/mL and Minimum Fungicidal Concentration (MFC) values from 1.6 to 12.0 μg/mL. nih.gov This was reported as the first instance of avarol's activity against yeast strains. nih.gov Additionally, avarol has displayed antifungal activity on Trichophyton species and Microsporum canis. nih.gov However, no activity was found against Candida species in one earlier study. nih.gov

| Fungal Species | Activity | Concentration Range (MIC/MFC) | Notes | Source |

| Candida strains | Antifungal | MIC: 0.8-6.0 μg/mL, MFC: 1.6-12.0 μg/mL nih.gov | Activity shown against multiple Candida strains (ATCC and clinical). nih.gov | nih.gov |

| Trichophyton species | Antifungal | MIC: 15.6-62.5 mg/l nih.gov | Activity displayed. nih.gov | nih.gov |

| Microsporum canis | Antifungal | MIC: 15.6-62.5 mg/l nih.gov | Activity displayed. nih.gov | nih.gov |

| Candida species | No activity found | N/A | No activity found in an earlier study. nih.gov | nih.gov |

Anti-Bacterial Activity in Cellular Models

Studies have indicated that avarol possesses antibacterial activity against various bacterial strains in vitro. Early research reported moderate activity against Gram-positive bacteria. researchgate.net More recent investigations have demonstrated higher antibacterial activity of avarol against specific strains, including Bacillus cereus, Salmonella typhimurium, and Enterobacter cloacae. researchgate.net Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) were determined for these bacteria, ranging between 2-8 µg/mL and 4-16 µg/mL, respectively. researchgate.net Avarol has also shown effectiveness against certain pathogenic bacteria associated with psoriasis, with reported MIC and MBC ranges of 0.78-1.56 µg/mL and 3.12-18.75 µg/mL, respectively. wikipedia.org Notably, avarol demonstrated greater efficacy against Bacillus cereus compared to the positive controls gentamicin (B1671437) and ampicillin (B1664943) in one study. wikipedia.org

Limitations and Advantages of In Vitro Models in Avarol C Research

In vitro models, utilizing isolated cells, tissues, or biological samples typically cultured in a laboratory setting, offer several advantages in the initial stages of avarol research. biointron.comhumanspecificresearch.org These include the ease of observing cellular behavior, high reproducibility of results, and suitability for high-throughput screening of multiple compounds to identify those with potential therapeutic promise. biointron.comhumanspecificresearch.orgemulatebio.com The simplicity and cost-effectiveness of setting up 2D cell cultures are also notable advantages. humanspecificresearch.org

However, in vitro models have inherent limitations when studying compounds like avarol. They often fail to accurately mimic the complex multicellular environment and extracellular matrix found in living organisms, which can influence cell differentiation and behavior. humanspecificresearch.org Poor biomimicry can also lead to inadequate representation of in vivo protein and gene expression profiles, tissue-specific transporters, and cell junctions. humanspecificresearch.org The absence of biokinetics (absorption, distribution, metabolism, excretion) in in vitro systems makes it challenging to predict how a compound will behave in a whole organism. biointron.com Consequently, promising in vitro results may not always translate directly to in vivo outcomes. biointron.com Challenges can also arise from the limited availability and proliferation capacity of primary cells and the potential for genetic drift in cell lines over numerous passages. humanspecificresearch.org

In Vivo Efficacy Studies in Animal Models

Preclinical research has extended to in vivo studies using animal models to evaluate the efficacy of avarol in more complex biological systems, providing insights into its potential against various diseases.

Antitumor Effects in Solid Tumor Xenografts (e.g., Ehrlich carcinoma, CC-5 mouse carcinoma)

Avarol has demonstrated antitumor effects in murine models bearing solid tumors, including Ehrlich carcinoma (EC) and cervical cancer (CC-5). mdpi.comnih.govmdpi.comnih.gov The Ehrlich carcinoma model, a widely used transplantable murine mammary adenocarcinoma, is characterized by high transplantability, rapid proliferation, and 100% malignancy, making it a valuable tool in cancer research. mdpi.comnih.gov Studies involving subchronic parenteral administration of avarol have shown significant inhibition of tumor growth in these models. nih.gov For instance, administration of avarol resulted in a 29% inhibition of EC growth and a 36% inhibition of CC-5 tumor growth after multiple administrations in mice. nih.govmdpi.comnih.gov This indicates that avarol possesses in vivo antitumor activity against these solid transplantable tumors of different histogeneses. mdpi.comnih.gov

Anti-Leukemia Activity in Murine Models (e.g., L5178Y-lymphoma bearing mice)

Research has also investigated the effects of avarol and its analogues on leukemia in murine models, such as L5178Y-lymphoma bearing mice. Avarol and related compounds have shown antitumor cytostatic activity against leukemia cells when administered intraperitoneally in mice. mdpi.comnih.gov A study by Müller et al. demonstrated that avarol administration increased the median life span of mice bearing L5178Y-lymphoma. mdpi.comnih.gov In vitro studies using L5178Y mouse lymphoma cells also revealed potent cytostatic activity of avarol and avarone (B1665836). researchgate.netpopline.org

Anti-Inflammatory and Anti-Psoriatic Responses in Animal Models (e.g., Mouse Air Pouch, TPA-induced epidermal hyperplasia)

Avarol has exhibited anti-inflammatory and antipsoriatic properties in animal models relevant to inflammatory skin conditions like psoriasis. In the zymosan-induced mouse air pouch model, administration of avarol led to a dose-dependent reduction in the levels of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), prostaglandin (B15479496) E2 (PGE2), and leukotriene B4 (LTB4). researchgate.netnih.gov

In the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse epidermal hyperplasia model, which mimics aspects of psoriasis, topical application of avarol reduced edema, myeloperoxidase activity, and the levels of inflammatory cytokines such as IL-1β and IL-2, as well as eicosanoids in the skin. researchgate.netnih.gov Histopathological analysis confirmed that avarol inhibited epidermal hyperplasia and leukocyte infiltration. researchgate.net Furthermore, avarol was found to suppress NF-κB nuclear translocation in vivo in mouse skin, suggesting a mechanism for its anti-inflammatory effects. researchgate.netnih.gov A derivative, avarol-3′-thiosalicylate, also showed comparable anti-inflammatory and antipsoriatic effects in these animal models. nih.govnih.gov

Anti-Parasitic Effects in Animal Infection Models (e.g., Schistosoma mansoni)

Based on the available search results, there is no information detailing the anti-parasitic effects of this compound or Avarol in Schistosoma mansoni animal infection models. Research involving Schistosoma mansoni in the provided search results primarily focuses on protein structures or the testing of other distinct compounds. researchgate.netrcsb.orgrcsb.org

Chemical Ecology of Avarol C

Role of Avarol (B1665835) C in Interspecific Interactions within Marine Ecosystems